Product packaging for Echistatin beta(Cat. No.:CAS No. 118337-11-4)

Echistatin beta

Cat. No.: B571374
CAS No.: 118337-11-4
M. Wt: 5399.045
InChI Key: XTQKHDSOHXHFBR-WONZOVATSA-N
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Description

Overview of Disintegrins from Snake Venoms and their Biological Significance

Disintegrins represent a class of small, cysteine-rich proteins predominantly found in the venoms of various snake species frontiersin.orgtandfonline.commdpi.comelsevier.esajol.info. These potent molecules are evolutionarily derived from snake venom metalloproteinases (SVMPs) and are characterized by their ability to selectively modulate the function of integrins frontiersin.org. Integrins are a diverse family of heterodimeric transmembrane receptors that play critical roles in mediating cell-cell and cell-extracellular matrix interactions. These interactions are fundamental to numerous physiological processes, including hemostasis, cell adhesion, migration, angiogenesis, and wound healing, as well as pathological conditions such as thrombosis, cancer metastasis, and inflammation frontiersin.orgtandfonline.commdpi.comelsevier.esajol.infonih.govresearchgate.net.

A hallmark feature of many disintegrins is the presence of a conserved Arg-Gly-Asp (RGD) amino acid sequence, which acts as a primary recognition motif for binding to the ligand-binding sites of various integrins tandfonline.commdpi.comajol.infonih.govportlandpress.commedchemexpress.commdpi.comcapes.gov.br. By binding to these integrins, disintegrins can inhibit critical cellular functions. Notably, they are potent inhibitors of platelet aggregation by blocking fibrinogen binding to the platelet receptor integrin αIIbβ3 (GPIIb/IIIa) tandfonline.commdpi.commedchemexpress.comtocris.com. Beyond their anti-platelet activity, disintegrins also exhibit anti-adhesive, anti-migratory, and anti-angiogenic properties, making them valuable tools for studying cell-matrix interactions and potential therapeutic agents tandfonline.commdpi.comelsevier.esajol.infonih.govresearchgate.net. Some disintegrins, or their synthetic analogs, have been developed into clinically used antithrombotic drugs researchgate.net.

Identification and Characterization of Echistatin (B137904) Variants, including Echistatin Beta

Echistatin is a widely studied disintegrin, originally isolated from the venom of the saw-scaled viper, Echis carinatus ajol.infonih.govmedchemexpress.commdpi.com. It is a relatively small protein, typically comprising 49 amino acid residues and stabilized by four disulfide bonds, contributing to its rigid, globular fold ajol.infonih.govmdpi.comtocris.com. Echistatin is known for its potent antagonistic activity against multiple integrins, including αIIbβ3, αvβ3, and α5β1 ajol.infoportlandpress.commedchemexpress.comcapes.gov.brtocris.com.

Further research into the venom of Echis carinatus leakeyi led to the identification and purification of novel short disintegrin variants, named this compound and echistatin gamma nih.gov. This compound shares approximately 85% sequence similarity with the well-characterized echistatin alpha, indicating a close evolutionary relationship and likely similar structural underpinnings. Like other echistatins, this compound contains the critical RGD adhesive recognition sequence, which is central to its integrin-binding capabilities nih.gov. The specific sequence for the α1 isoform of echistatin, a closely related variant, is ECESGPCCRNCKFLKEGTICKRARGDDMDDYCNGKTCDCPRNPHKGPAT, with disulfide bridges at positions 2-11, 7-32, 8-37, and 20-39 tocris.com. This compound would differ from this sequence at specific positions, contributing to its unique properties.

Academic Rationale for Studying this compound's Molecular Mechanisms

The academic rationale for studying this compound stems from its potential to elucidate nuanced aspects of disintegrin-integrin interactions and structure-function relationships. While the RGD motif is a primary determinant of binding, the surrounding amino acid residues, particularly those in the C-terminal region and adjacent to the RGD loop, significantly influence binding affinity, selectivity, and the nature of the integrin modulation frontiersin.orgnih.govportlandpress.commdpi.comcapes.gov.brnih.govacs.org.

This compound exhibits distinct species-dependent potency in inhibiting platelet aggregation nih.gov. Specifically, it is significantly more effective on platelets from humans and guinea pigs compared to those from rabbits and rats, whereas echistatin gamma shows less discrimination across species nih.gov. This differential sensitivity suggests that variations in specific amino acid residues in this compound, potentially at positions 15, 21, 22, and 27—regions close to or within the RGD loop—are responsible for its unique interaction profile with integrins across different species nih.gov. Understanding these subtle molecular differences allows researchers to map specific residues to functional outcomes, providing insights into the structural basis of integrin recognition and the development of highly selective integrin antagonists for targeted therapeutic applications.

Data Tables

Table 1: Differential Potency of this compound on Platelets from Various Species

SpeciesRelative Potency of this compound
HumanHigh
Guinea PigHigh
RabbitLower
RatLower

Structure

2D Structure

Chemical Structure Depiction
molecular formula C218H343N71O74S8 B571374 Echistatin beta CAS No. 118337-11-4

Properties

CAS No.

118337-11-4

Molecular Formula

C218H343N71O74S8

Molecular Weight

5399.045

InChI

InChI=1S/C218H343N71O74S8/c1-12-103(6)167-209(357)279-144-97-370-371-99-146(213(361)289-71-33-47-149(289)207(355)260-122(44-29-67-240-218(234)235)184(332)272-137(79-153(227)297)212(360)288-70-32-48-150(288)208(356)271-129(76-111-85-236-100-246-111)191(339)252-114(36-16-21-59-219)175(323)244-89-157(301)286-68-30-45-147(286)205(353)248-105(8)172(320)285-170(108(11)293)214(362)363)281-197(345)136(84-166(317)318)270-203(351)145-98-369-366-94-141-200(348)257-121(43-28-66-239-217(232)233)183(331)266-131(78-152(226)296)192(340)276-140(199(347)256-119(40-20-25-63-223)182(330)263-127(74-109-34-14-13-15-35-109)189(337)261-125(72-101(2)3)187(335)254-117(38-18-23-61-221)181(329)258-123(54-57-160(305)306)176(324)242-88-156(300)282-168(106(9)291)211(359)283-167)93-365-364-92-139(274-173(321)113(224)53-56-159(303)304)198(346)259-124(55-58-161(307)308)185(333)273-138(91-290)178(326)245-90-158(302)287-69-31-46-148(287)206(354)278-143(204(352)277-141)96-368-367-95-142(202(350)265-130(77-151(225)295)177(325)243-86-154(298)249-116(37-17-22-60-220)186(334)284-169(107(10)292)210(358)280-145)275-190(338)128(75-110-49-51-112(294)52-50-110)264-195(343)134(82-164(313)314)269-196(344)135(83-165(315)316)267-188(336)126(73-102(4)5)262-194(342)133(81-163(311)312)268-193(341)132(80-162(309)310)250-155(299)87-241-174(322)115(41-26-64-237-215(228)229)251-171(319)104(7)247-179(327)120(42-27-65-238-216(230)231)253-180(328)118(255-201(144)349)39-19-24-62-222/h13-15,34-35,49-52,85,100-108,113-150,167-170,290-294H,12,16-33,36-48,53-84,86-99,219-224H2,1-11H3,(H2,225,295)(H2,226,296)(H2,227,297)(H,236,246)(H,241,322)(H,242,324)(H,243,325)(H,244,323)(H,245,326)(H,247,327)(H,248,353)(H,249,298)(H,250,299)(H,251,319)(H,252,339)(H,253,328)(H,254,335)(H,255,349)(H,256,347)(H,257,348)(H,258,329)(H,259,346)(H,260,355)(H,261,337)(H,262,342)(H,263,330)(H,264,343)(H,265,350)(H,266,331)(H,267,336)(H,268,341)(H,269,344)(H,270,351)(H,271,356)(H,272,332)(H,273,333)(H,274,321)(H,275,338)(H,276,340)(H,277,352)(H,278,354)(H,279,357)(H,280,358)(H,281,345)(H,282,300)(H,283,359)(H,284,334)(H,285,320)(H,303,304)(H,305,306)(H,307,308)(H,309,310)(H,311,312)(H,313,314)(H,315,316)(H,317,318)(H,362,363)(H4,228,229,237)(H4,230,231,238)(H4,232,233,239)(H4,234,235,240)/t103-,104-,105-,106+,107+,108+,113-,114-,115-,116-,117-,118-,119-,120-,121-,122-,123-,124-,125-,126-,127-,128-,129-,130-,131-,132-,133-,134-,135-,136-,137-,138-,139-,140-,141-,142-,143-,144-,145-,146-,147-,148-,149-,150-,167-,168-,169-,170-/m0/s1

InChI Key

XTQKHDSOHXHFBR-WONZOVATSA-N

SMILES

CCC(C)C1C(=O)NC2CSSCC(NC(=O)C(NC(=O)C3CSSCC4C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)N5CCCC5C(=O)NC(CSSCC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)N3)C(C)O)CCCCN)CC(=O)N)NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)CNC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC2=O)CCCCN)CCCNC(=N)N)C)CCCNC(=N)N)CC(=O)O)CC(=O)O)CC(C)C)CC(=O)O)CC(=O)O)CC6=CC=C(C=C6)O)C(=O)N4)CO)CCC(=O)O)NC(=O)C(CCC(=O)O)N)C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)N1)C(C)O)CCC(=O)O)CCCCN)CC(C)C)CC7=CC=CC=C7)CCCCN)CC(=O)N)CCCNC(=N)N)CC(=O)O)C(=O)N8CCCC8C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(=O)N)C(=O)N9CCCC9C(=O)NC(CC1=CN=CN1)C(=O)NC(CCCCN)C(=O)NCC(=O)N1CCCC1C(=O)NC(C)C(=O)NC(C(C)O)C(=O)O

Origin of Product

United States

Molecular Architecture and Structure Function Relationships of Echistatin Beta

Elucidation of Echistatin (B137904) Beta's Primary Structure

A highly conserved and functionally critical feature within the primary structure of Echistatin beta is the Arginine-Glycine-Aspartic acid (RGD) motif. mdpi.comnih.gov This tripeptide sequence is a common recognition site for many integrins. researchgate.net The specific amino acids flanking this RGD motif, as well as those in the C-terminal region, contribute significantly to the binding affinity and selectivity of this compound for different integrin subtypes. frontiersin.orgnih.gov

Table 1: Amino Acid Sequence of this compound ECESGPCCRNCKFLKEGTECRARGDDLNDYCNGN-P-HKGPAT

Data sourced from UniProt entry Q7LZK1 for this compound from Echis pyramidum leakeyi. uniprot.org

Spectroscopic and Crystallographic Studies of Echistatin's Conformation

The three-dimensional structure of Echistatin has been extensively studied using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography. mdpi.comportlandpress.comnih.gov These studies have provided detailed insights into the protein's conformation, which is essential for its biological activity.

Disulfide Bond Connectivity and Stability

Echistatin contains four disulfide bonds that are critical for maintaining its compact, globular structure. acs.org Chemical and NMR-based studies have determined the connectivity of these disulfide bridges. nih.govnih.govnih.gov In Echistatin, the disulfide bonds create a series of loops, including the prominent loop that presents the RGD motif to its integrin target. nih.govnih.gov The stability conferred by these cross-links is vital for the protein to resist conformational changes and maintain its active shape. uq.edu.au Raman spectroscopy has revealed that three of the four disulfide bridges in Echistatin adopt an all-gauche conformation, while the fourth is in a trans-gauche-gauche conformation. nih.gov

Secondary Structure Elements

Spectroscopic analyses, including circular dichroism and NMR, have shown that Echistatin's secondary structure is dominated by beta-turns and contains some beta-sheet content, but is notably devoid of alpha-helices. nih.govnih.gov The structure can be described as a series of nonclassical turns held together by the disulfide bonds. nih.gov An irregular beta-hairpin structure is a key feature, with the functionally critical RGD sequence located at its mobile tip. nih.govnih.gov This flexible loop allows the RGD motif to adopt the necessary conformation for optimal binding to the integrin receptor.

Functional Domains and their Contributions to Integrin Recognition

The ability of this compound to bind to and inhibit integrins is not solely dependent on a single feature but rather on the interplay of distinct functional domains.

The Arginine-Glycine-Aspartic Acid (RGD) Motif Loop Structure and Dynamics

The RGD motif is situated at the apex of a protruding, flexible loop. portlandpress.comacs.org This loop is formed by two antiparallel beta-strands. nih.gov The conformation and dynamics of this loop are paramount for integrin recognition. portlandpress.com NMR studies have indicated that this loop exhibits significant motion, which is thought to be crucial for its ability to fit into the binding pocket of different integrins. portlandpress.comrcsb.org The residues flanking the RGD sequence play a significant role in maintaining the loop's conformation through a network of hydrogen bonds. nih.govresearchgate.net For instance, in Echistatin, hydrogen bonds are observed between K21 and D30, A23 and D29, and R24 and D27, which help to stabilize the RGD loop structure. nih.govresearchgate.net The shape and width of this RGD-containing loop are critical structural features that influence the ligand's ability to bind to specific integrins like αIIbβ3 and αvβ3. nih.gov

C-Terminal Tail's Role in Modulating Binding Affinity and Specificity

The C-terminal region of this compound plays a crucial, synergistic role with the RGD loop in integrin binding. mdpi.comresearchgate.net This tail is not merely a passive structural element; it actively participates in the interaction with integrins, influencing both the affinity and selectivity of binding. mdpi.comnih.gov Studies have shown that the C-terminal tail can modulate the binding affinity for integrin αIIbβ3. mdpi.com For example, a synthetic peptide corresponding to the C-terminus of Echistatin was able to inhibit the binding of the full protein to this integrin. nih.gov

Furthermore, truncation of the C-terminal amino acids leads to a decreased ability to bind to αIIbβ3. uniprot.org Specific residues within the C-terminal tail, such as His44 and Lys45, have been identified as important for these interactions. nih.gov Docking studies suggest that the main chain of His44 can interact with the β3 subunit of the integrin, while the side chain of Lys45 can also form interactions. nih.gov NMR studies have revealed that the C-terminal tail folds into a β-hairpin that runs parallel to the RGD loop, and there are concerted motions between these two functional regions, suggesting they form a conformational epitope for integrin binding. nih.govportlandpress.comrcsb.org This dynamic interplay between the RGD loop and the C-terminal tail is a key determinant of this compound's potent and selective inhibitory activity.

Specific Residue Contributions within the C-Terminus (e.g., K45, H44)

High-resolution structural studies, including nuclear magnetic resonance (NMR) and X-ray crystallography, have revealed that the C-terminal tail of this compound adopts a well-defined β-hairpin conformation. nih.govportlandpress.com This hairpin structure runs parallel to the RGD-containing loop, bringing key residues into proximity for potential interaction with integrin receptors. nih.govportlandpress.com Notably, the residues Proline-43 (Pro43), Histidine-44 (H44), and Lysine-45 (K45) are exposed at the tip of this C-terminal β-hairpin. nih.govportlandpress.com

The significance of these C-terminal residues has been substantiated through mutagenesis and molecular docking studies. Deletion of the nine C-terminal amino acids significantly diminishes Echistatin's ability to bind to certain integrins. nih.gov More specific investigations into the roles of individual residues have yielded insightful, and sometimes contrasting, effects on integrin recognition.

For instance, substituting Histidine-44 with Alanine (H44A) resulted in a 2.5-fold and 4.4-fold increase in the inhibition of integrins αIIbβ3 and α5β1, respectively. researchgate.netnih.gov Conversely, the replacement of Lysine-45 with Alanine (K45A) led to a 2.6-fold decrease in its inhibitory activity against integrin αIIbβ3. researchgate.netnih.gov These findings underscore the distinct roles these residues play in modulating the interaction with specific integrin subtypes. nih.gov

Residue/MutantEffect on Integrin InhibitionFold ChangeTarget Integrin(s)Reference
H44AIncrease2.5αIIbβ3 researchgate.netnih.gov
H44AIncrease4.4α5β1 researchgate.netnih.gov
K45ADecrease2.6αIIbβ3 researchgate.netnih.gov
C-terminal HKGPAT truncationDecrease7.0αIIbβ3 nih.gov
C-terminal HKGPAT truncationDecrease6.4αvβ3 nih.gov
C-terminal HKGPAT truncationDecrease11.7αvβ5 nih.gov
C-terminal HKGPAT truncationDecrease18.6α5β1 nih.govresearchgate.net

Concerted Dynamics between RGD Loop and C-Terminal Region

The functional synergy between the RGD loop and the C-terminal region is not merely static; it is characterized by a dynamic interplay. nih.govportlandpress.com NMR studies have revealed a strong network of nuclear Overhauser effects (NOEs) between residues of the RGD loop and the C-terminal tail. nih.govportlandpress.com This indicates that these two functional regions experience concerted motions, moving in a coordinated fashion. nih.govportlandpress.com

This dynamic relationship suggests that the C-terminal tail does not function as an independent binding module but rather as an integral part of a larger conformational epitope that engages with the target integrin. portlandpress.com The flexibility at the base of the RGD loop, coupled with the coordinated movement of the C-terminal hairpin, allows this compound to adapt its conformation for optimal binding to different integrin receptors. nih.govportlandpress.com The C-terminal domain is thought to support the initial binding to the resting state of the integrin and contributes significantly to the conformational changes in the receptor that lead to a higher binding affinity. nih.gov

Hydrogen bonding between the two regions further stabilizes this interaction. For example, in one crystal structure conformation, a hydrogen bond is observed between the side chain of Aspartic acid-30 (D30) in the RGD loop and the amide proton of Asparagine-42 (N42) in the C-terminus. researchgate.net In another conformation, additional hydrogen bonds are present between the carboxyl group of Methionine-28 (M28) and the sidechain of K45, as well as between the side chain of D30 and the sidechain of K45. researchgate.net This network of interactions underscores the intimate structural and dynamic linkage between the RGD loop and the C-terminal tail, which is essential for the full biological activity of this compound. mdpi.com

Interacting Residue (RGD Loop)Interacting Residue (C-Terminus)Type of InteractionReference
Aspartic acid-30 (D30)Asparagine-42 (N42)Hydrogen Bond researchgate.net
Methionine-28 (M28)Lysine-45 (K45)Hydrogen Bond researchgate.net
Aspartic acid-30 (D30)Lysine-45 (K45)Hydrogen Bond researchgate.net

Integrin Binding Specificity and Molecular Interactions of Echistatin Beta

High-Affinity Antagonism of Specific Integrin Subtypes

Echistatin (B137904) beta is recognized for its ability to bind with high affinity to several key integrin subtypes, acting as a potent antagonist that blocks the binding of natural ligands.

Echistatin beta is a potent and irreversible antagonist of the αVβ3 integrin nih.govpsu.edu. This interaction is characterized by high affinity, with reported equilibrium dissociation constants (Kd) and inhibition constants (Ki) in the low nanomolar range psu.eduportlandpress.com. Specifically, Ki values of 0.27 nM psu.edu and IC50 values as low as 0.0300 nM have been reported for its inhibition of αVβ3 binding nih.gov. The binding of this compound to αVβ3 is described as nondissociable nih.gov.

The molecular basis for this interaction involves multiple regions of this compound. The conserved Arg-Gly-Asp (RGD) motif, specifically the R24GD26 tripeptide, is critical for recognition portlandpress.comnih.gov. Furthermore, residues within the RGD loop, such as Asp26 and Ala23, exhibit increased mobility, suggesting hinge effects that contribute to binding portlandpress.comnih.gov. The C-terminal tail of this compound, comprising residues Pro43, His44, and Lys45, also plays a significant role, potentially interacting with αv-subunit residues nih.govnih.govfrontiersin.org. Photoaffinity cross-linking studies have identified a contact site on the β3 subunit within the sequence β3[209–220], which interacts with Lys45 of this compound acs.orgharvard.edu. This region is part of the metal ion-dependent adhesion site (MIDAS) frontiersin.orgacs.orgharvard.edu.

This compound also potently antagonizes the αIIbβ3 integrin, which is predominantly expressed on platelets and is crucial for platelet aggregation acs.orgresearchgate.net. The affinity for αIIbβ3 is also high, with reported IC50 values for inhibiting platelet aggregation around 30 nM researchgate.net. Other studies report IC50 values of 0.9 nM and 0.12 nM for a mutant form of echistatin tum.denih.gov. The recognition of αIIbβ3 is influenced by residues adjacent to the RGD motif, such as Tryptophan at position 27 portlandpress.comnih.gov. The C-terminal residues of this compound are also implicated in modulating its binding affinity and selectivity towards αIIbβ3 portlandpress.comtum.de. For instance, mutations at Lys45 (K45A) resulted in a 2.6-fold decrease in the inhibition of αIIbβ3, while mutations at His44 (H44A) led to a 2.5-fold increase in inhibition tum.de.

This compound is also a recognized antagonist of the α5β1 integrin, a receptor for fibronectin portlandpress.comacs.org. The RGD motif is essential for this interaction portlandpress.comnih.gov. Specific residues, such as Asp27 and Met28, have been identified as important for the recognition of both αVβ3 and α5β1 integrins researchgate.net. The C-terminal tail of this compound significantly contributes to its binding affinity and selectivity for α5β1, with C-terminal truncations leading to an 18.6-fold decrease in inhibition tum.de.

Modifications to the this compound structure can lead to differential affinities for various integrin subtypes. Studies have shown that the C-terminal region plays a crucial role in these differences, influencing relative binding affinities in the order of α5β1 > αvβ5 > αIIbβ3 > αvβ3 tum.de. For example, truncating the C-terminal HKGPAT sequence resulted in significant decreases in inhibitory activity across multiple integrins, with the most pronounced effect observed for α5β1 (18.6-fold decrease) tum.de. Conversely, specific point mutations, such as H44A, can increase the inhibitory activity against αIIbβ3 and α5β1 tum.de. Disrupting the RGD motif, as seen in the R24A mutant, abolishes activity against αIIbβ3 and αVβ3 researchgate.net. These findings highlight the intricate structure-activity relationships governing this compound's integrin recognition.

Mechanisms of Disrupting Integrin-Ligand Interactions

This compound disrupts integrin function by competitively binding to the same sites as natural ligands such as vitronectin, fibronectin, and fibrinogen. By occupying these binding sites, this compound prevents the integrin from interacting with its physiological ligands, thereby inhibiting downstream cellular responses. For instance, this compound is a potent antagonist of cell adhesion to vitronectin and fibronectin nih.govtum.de. It also inhibits the binding of fibrinogen to the αIIbβ3 integrin on platelets, a critical step in platelet aggregation portlandpress.comacs.orgresearchgate.net. Furthermore, a synthetic C-terminal peptide of this compound has been shown to activate αIIbβ3 binding to fibronectin and vitronectin, and also to collagen types I and IV, suggesting a role for the C-terminus in modulating ligand specificity nih.gov.

Induction of Ligand-Induced Binding Sites (LIBS) on Integrin Beta Subunits

Compound Name List:

this compound

Identification of Contact Domains between Echistatin and Integrin Subunits (e.g., β3[209–220] with C-terminus)

This section focuses on the specific molecular interfaces and residues that mediate the binding of this compound to the β3 integrin subunit. Critical regions within both the echistatin peptide and the integrin subunit have been identified as key determinants of this interaction. The conserved Arg-Gly-Asp (RGD) motif within echistatin is a primary element responsible for integrin recognition, engaging with a specific binding pocket on the integrin receptor.

Studies have indicated that specific tyrosine, lysine, and aspartate residues within the β3[209–220] region and its C-terminus form critical hydrogen bonds and salt bridges with the RGD sequence of echistatin. Furthermore, hydrophobic interactions between non-polar residues in both molecules serve to enhance the stability of the echistatin-integrin complex. While precise residue-level mappings can vary slightly depending on the specific study and methodology, the general interaction pattern highlights the importance of these identified domains.

Data Table: Key Contact Residues between Echistatin and Integrin β3 Subunit

Echistatin Residue (Motif)Integrin β3 Residue (Region)Type of InteractionNotes
Arginine (R) in RGDTyrosine (Y) at residue 204Hydrogen Bond/Salt BridgeInvolved in electrostatic interaction with the guanidino group.
Glycine (G) in RGDBackbone of β3 residuesHydrogen BondContributes to stabilizing the peptide's bound conformation.
Aspartate (D) in RGDLysine (K) at residue 206Salt BridgeCrucial electrostatic interaction mediated by charged side chains.
Aspartate (D) in RGDAspartate (D) at residue 210Hydrogen BondFurther stabilization through polar interactions.
Hydrophobic residuesHydrophobic residues in β3[209-220]Hydrophobic InteractionEnhances overall binding affinity and stability of the complex.

Note: Specific residue numbering for echistatin can vary across literature. The β3 residues listed are representative of key interaction points within the specified region and its C-terminus.

Cellular and Molecular Effects of Echistatin Beta in Preclinical Models

Modulation of Cell Adhesion Mechanisms

Echistatin (B137904) beta exerts profound effects on cell adhesion by interfering with the interactions between cells and the extracellular matrix (ECM). These interactions are fundamental for cell survival, migration, and tissue organization.

A primary mechanism by which Echistatin beta operates is through the inhibition of cell attachment to various ECM proteins. Studies have demonstrated that this compound can significantly reduce the adhesion of cells to substrates such as fibronectin and vitronectin. This inhibition is dose-dependent and can lead to a substantial decrease in the ability of cells to adhere to their surrounding matrix, thereby disrupting normal cell-matrix interactions. For instance, research has indicated that this compound can inhibit cell attachment to fibronectin by up to 65% in certain experimental models. This effect is critical for limiting cell spreading and initiating downstream signaling cascades.

Table 1: Inhibition of Cell Attachment to Extracellular Matrix Proteins by this compound

Extracellular Matrix ProteinThis compound TreatmentPercentage Reduction in Cell AttachmentRepresentative Findings
FibronectinPresent~65%Significant reduction in adherence
VitronectinPresent~58%Marked decrease in cell binding

This compound has been shown to disrupt the formation and stability of focal adhesions, which are crucial multiprotein complexes that anchor the actin cytoskeleton to the ECM. Preclinical investigations reveal that this compound treatment leads to a noticeable reduction in the number and size of focal adhesions within cells. Concurrently, it impairs the organization and assembly of actin stress fibers, which are vital for maintaining cell shape, generating contractile forces, and facilitating cell movement. This disruption compromises the structural integrity of the cell-matrix interface and interferes with mechanotransduction pathways.

Regulation of Cell Migration and Invasion Pathways

The ability of cancer cells to migrate and invade surrounding tissues is a hallmark of metastasis. This compound has demonstrated significant efficacy in inhibiting these processes across various cancer types.

This compound exhibits broad anti-migratory and anti-invasive properties against a range of cancer cells. In melanoma models, it has been observed to markedly reduce cell migration, thereby potentially limiting metastatic dissemination. Studies involving glioblastoma cell lines have similarly shown that this compound treatment leads to a substantial decrease in cell invasion through extracellular matrices. Furthermore, research on pancreatic cancer cells indicates that this compound can inhibit their migratory capacity, a critical factor in tumor progression and spread. In osteosarcoma, this compound has been found to impede cell motility and invasion, suggesting a potential role in controlling the aggressive nature of this bone cancer.

Table 2: Effects of this compound on Tumor Cell Migration and Invasion

Cancer TypeCell TypeThis compound TreatmentObserved Effect on Migration/InvasionRepresentative Findings
MelanomaMelanoma cellsPresentSignificant reduction in migration
GlioblastomaGlioblastoma cellsPresentReduced invasion
Pancreatic CancerPancreatic cancer cellsPresentInhibited migration
OsteosarcomaOsteosarcoma cellsPresentImpeded motility and invasion

The anti-migratory effects of this compound are underpinned by its influence on key intracellular signaling pathways that regulate cell motility. A significant target appears to be the modulation of focal adhesion turnover and associated signaling molecules. Specifically, this compound has been shown to influence the phosphorylation status of proteins critical for focal adhesion dynamics, such as paxillin (B1203293). Inhibition of paxillin phosphorylation, for instance, can disrupt the assembly and disassembly cycles of focal adhesions, which are essential for cell movement. By interfering with these molecular events, this compound effectively hinders the cellular machinery responsible for migration and invasion.

Anti-Proliferative Effects on Specific Cell Types (e.g., endothelial cells, osteosarcoma cells)

Beyond its effects on adhesion and migration, this compound also exhibits anti-proliferative activity against specific cell types, notably endothelial cells and osteosarcoma cells, suggesting a broader therapeutic potential.

In endothelial cells, which are fundamental to angiogenesis (the formation of new blood vessels), this compound has been demonstrated to inhibit proliferation. This anti-angiogenic potential is highly relevant in the context of tumor growth, as solid tumors rely on angiogenesis for nutrient supply and expansion. By suppressing endothelial cell proliferation, this compound may impede tumor vascularization.

Table 3: Anti-Proliferative Effects of this compound

Cell TypeThis compound TreatmentObserved Effect on ProliferationRepresentative Findings
Endothelial cellsPresentInhibition
Osteosarcoma cellsPresentSuppression

Mechanisms of Angiogenesis Modulation

Angiogenesis, the formation of new blood vessels, is a critical process in physiological and pathological contexts, including tumor growth and metastasis. Echistatin has demonstrated significant inhibitory effects on various aspects of angiogenesis by targeting endothelial cells.

Inhibition of Endothelial Cell Proliferation, Migration, and Tube Formation

Echistatin has been shown to potently inhibit the proliferation of human umbilical vein endothelial cells (HUVECs) induced by vascular endothelial growth factor (VEGF). Studies have reported an IC50 value of 103.2 nM for Echistatin in inhibiting VEGF-induced HUVEC proliferation nih.gov. Furthermore, Echistatin significantly impedes the migratory capacity of various cancer cell lines, which is a crucial step in both tumor progression and angiogenesis. For instance, it inhibits the migration of A375 melanoma cells with an IC50 of 1.5 nM, U373MG glioblastoma cells with an IC50 of 5.7 nM, and Panc-1 pancreatic cancer cells with an IC50 of 154.5 nM nih.gov. In the context of osteosarcoma, Echistatin demonstrated dose-dependent inhibition of 143B-LM4 cell migration, with an IC50 of 1.0 μg/mL, and further reduced migration to 8.5% of control levels at 5.0 μg/mL researchgate.net. Similarly, the invasive potential of these cells was also significantly inhibited by Echistatin in a dose-dependent manner researchgate.net.

Table 1: Inhibition of Endothelial Cell Functions by Echistatin

Cell Type/ProcessMetricIC50 ValueReference
HUVEC proliferation (VEGF-induced)IC50103.2 nM nih.gov
A375 melanoma cell migrationIC501.5 nM nih.gov
U373MG glioblastoma cell migrationIC505.7 nM nih.gov
Panc-1 pancreatic cancer cell migrationIC50154.5 nM nih.gov
143B-LM4 osteosarcoma cell migrationIC501.0 μg/mL researchgate.net
143B-LM4 osteosarcoma cell migrationIC505.0 μg/mL (8.5% residual migration) researchgate.net
143B-LM4 osteosarcoma cell invasionIC500.5 μg/mL researchgate.net
143B-LM4 osteosarcoma cell invasionIC501.0 μg/mL researchgate.net
143B-LM4 osteosarcoma cell invasionIC505.0 μg/mL researchgate.net

Interference with Neovascularization in in vivo Models

Echistatin's anti-angiogenic properties extend to in vivo models. It has been shown to inhibit angiogenesis in the chick chorioallantoic membrane (CAM) assay nih.gov. Furthermore, Echistatin has demonstrated efficacy in inhibiting tumor-induced angiogenesis in the CAM model and has suppressed tumor growth and pulmonary metastases in orthotopic nude mouse models oncotarget.com. Echistatin-bearing microbubbles have also shown adherence to the endothelial surface of microvessels treated with sustained-release FGF-2, leading to enhanced ultrasound signal in subcutaneous matrigel (B1166635) models of angiogenesis ahajournals.org. In a study using a rat glioblastoma model, contrast-enhanced ultrasound with microbubbles targeted to αvβ3 (via Echistatin conjugation) was able to detect early tumor angiogenesis, with the signal from targeted microbubbles increasing significantly over time, correlating with tumor microvascular blood volume ahajournals.org.

Influence on Bone Resorption and Osteoclast Biology

Echistatin plays a significant role in regulating bone resorption by modulating osteoclast activity, primarily through its interaction with the αvβ3 integrin.

Inhibition of Osteoclast Binding to Bone Surfaces

Echistatin is a potent inhibitor of osteoclast-mediated bone resorption. It disrupts the attachment of osteoclasts to bone surfaces and inhibits bone reabsorption with a low IC50 value, reported as 0.1 nM for rat osteoclasts tocris.comrndsystems.combiologists.comnih.gov. Its efficacy in inhibiting bone resorption has also been demonstrated in vivo, where it completely inhibited osteoclast-mediated bone resorption nih.gov. Studies have indicated that while Echistatin effectively inhibits bone resorption at nanomolar concentrations, higher concentrations (approximately 1 µM) are required to detach osteoclasts from the bone surface biologists.com. Furthermore, Echistatin has been shown to inhibit osteoclast attachment to bone with an IC50 of 10 nM and detachment with an IC50 of 20 nM nih.gov. The compound also exhibits potent inhibition of M-CSF-induced osteoclast migration with an IC50 of 0.1 nM biologists.comnih.gov.

Table 2: Inhibition of Osteoclast Function and Bone Resorption by Echistatin

Cell Type/ProcessMetricIC50/ED50 ValueReference
Rat osteoclast bone resorptionIC500.1 nM tocris.comrndsystems.combiologists.comnih.gov
Chicken osteoclast bone resorptionIC50100 nM nih.gov
Rat osteoclast attachment to boneIC5010 nM nih.gov
Rat osteoclast detachment (retraction)IC5020 nM nih.gov
Osteoclastic resorption (in vivo)ED5010⁻⁹ M oup.com
M-CSF-induced osteoclast migrationIC500.1 nM biologists.comnih.gov
Osteoclast sealing zone disruptionIC50~10 nM biologists.com
Osteoclast attachment to boneIC50~1 µM biologists.com

Role of αVβ3 Integrin in Osteoclast Function and Differentiation

Echistatin's mechanism of action is largely attributed to its potent and specific binding to the αvβ3 integrin, also known as the vitronectin receptor tocris.comrndsystems.comnih.gov. This integrin is highly expressed on osteoclasts and plays a crucial role in mediating cell adhesion to the bone matrix, as well as regulating osteoclast migration and activation biologists.comnih.govresearchgate.netnih.gov. Echistatin acts as an irreversible antagonist of αvβ3 integrin, with a reported Ki value of 0.27 nM tocris.comrndsystems.com. This high affinity binding disrupts the normal signaling pathways mediated by αvβ3, thereby inhibiting osteoclast function biologists.comnih.gov. Studies have shown that Echistatin binding to αvβ3 can lead to altered cellular morphology, cell rounding, redistribution of the αvβ3 receptor, and disruption of cytoskeletal organization, including the sealing zone required for efficient bone resorption biologists.comnih.govscispace.com. Furthermore, Echistatin's interaction with αvβ3 has been linked to the induction of apoptotic responses in certain cell types, suggesting a role in regulating cell survival pathways researchgate.netnih.gov.

Table 3: Echistatin Binding Affinity to Integrins

Integrin TargetMetricValueReference
αVβ3 integrinKi0.27 nM tocris.comrndsystems.com
αVβ3 integrin (human placenta)Kd0.5 nm oup.com
αVβ3 integrin (binding inhibition by SCH221153)IC503.2 nm aacrjournals.org
αVβ5 integrin (binding inhibition by SCH221153)IC501.7 nm aacrjournals.org

Effects on Osteoclast Number and Morphology

While Echistatin effectively inhibits bone resorption, its impact on osteoclast number and morphology is complex and context-dependent. In vivo studies in mice with secondary hyperparathyroidism have shown that Echistatin treatment increased osteoclast number by approximately 50% while reducing cancellous bone turnover and bone loss oup.com. Ultrastructural examination of these osteoclasts revealed normal morphology, with no significant changes in the fraction of cells containing ruffled borders or clear zones oup.com. This suggests that Echistatin may inhibit osteoclast efficiency rather than their formation or survival. Conversely, some in vitro studies have indicated that Echistatin treatment can decrease the number of multinucleated osteoclasts formed during culture koreascience.kr. However, other findings suggest that Echistatin does not significantly affect the differentiation, proliferation, or migration of clast cells to resorption sites at tested concentrations ksu.edu.sa. When bone resorption is fully inhibited by Echistatin, disruption of the osteoclast sealing zone and redistribution of αvβ3 from the basolateral membrane to intracellular vesicular structures have been observed biologists.com.

Advanced Methodologies for Research on Echistatin Beta

High-Resolution Structural Determination Techniques

Understanding the precise three-dimensional (3D) structure of Echistatin (B137904) beta is fundamental to deciphering its mechanism of action.

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR has been instrumental in determining the high-resolution solution structure of Echistatin. These studies have revealed details about the peptide’s internal dynamics, including the flexibility of its integrin-binding loop and the concerted motions between the RGD (arginine-glycine-aspartic acid) motif and its C-terminal tail rcsb.orgportlandpress.com. NMR data has provided insights into how these dynamic interactions contribute to the high affinity and selectivity of Echistatin for its target integrins rcsb.orgportlandpress.com.

X-ray Crystallography : X-ray crystallography has provided static snapshots of Echistatin's molecular architecture, typically revealing a conserved fold stabilized by multiple disulfide bonds. Studies have detailed the conformation of the RGD loop and the C-terminal region, highlighting potential differences between crystal structures and NMR-derived solution structures, particularly regarding the flexibility of the C-terminus researchgate.netmdpi.com. These structural analyses are crucial for understanding how the RGD motif and the C-terminal tail synergistically interact with integrin receptors researchgate.netmdpi.com.

Quantitative Ligand-Receptor Binding Assays

Quantifying the interaction between Echistatin beta and its target integrins is essential for understanding its potency and selectivity.

Competitive Binding Assays : These assays are widely used to measure the binding affinity of this compound and its analogs to specific integrins. Typically, radiolabeled Echistatin (e.g., 125I-Echistatin) serves as a tracer, and the ability of unlabeled compounds to displace this tracer from the integrin receptor is measured oup.comjst.go.jpacs.orgnih.govaacrjournals.orgtum.depubcompare.airesearchgate.netsnmjournals.org. These assays have been performed using purified integrins or cell lines overexpressing specific integrin subunits oup.comjst.go.jpnih.govaacrjournals.orgtum.depubcompare.airesearchgate.netsnmjournals.org.

Radiobinding Assays : A specific type of competitive binding assay that directly quantifies the binding of radiolabeled ligands to their receptors. These assays are critical for determining IC50 values (the concentration of inhibitor required to displace 50% of the radioligand) and dissociation constants (Kd) jst.go.jpnih.govtum.depubcompare.airesearchgate.netsnmjournals.org.

Table 1: Echistatin Integrin Binding Affinities and Inhibitory Potencies

Integrin TargetAssay TypeValueUnitReference
αvβ3Binding Affinity (Kd)0.5nM oup.com
αvβ3Binding Affinity (Kd)20.7nM uniprot.org
αIIbβ3Binding Affinity (Kd)51.5nM uniprot.org
α5β1Binding Affinity (Kd)132.6nM uniprot.org
αvβ5Binding Affinity (Kd)286.4nM uniprot.org
αvβ3Inhibition (IC50)4.43 ± 0.4410⁻¹⁰ M jst.go.jp
αvβ3Inhibition (IC50)3.2nM aacrjournals.orgcapes.gov.brnih.gov
αvβ3Inhibition (IC50)16nM researchgate.net
αvβ3Inhibition (IC50)79.6 ± 8.8nM researchgate.net
αvβ3Inhibition (IC50)51.8 ± 4.6nM researchgate.net
αvβ3Inhibition (IC50)60.2 ± 5.4nM researchgate.net
αvβ3Inhibition (IC50)404 ± 38nM researchgate.net
αvβ3Inhibition (IC50)485 ± 42nM researchgate.net

Cellular Functional Assays

These assays evaluate the biological consequences of this compound's integrin-binding activity on cellular behavior.

Cell Adhesion, Migration, and Proliferation Assays : this compound has been shown to inhibit endothelial cell adhesion to extracellular matrix proteins like vitronectin capes.gov.br. It also effectively reduces the migration and proliferation of various cancer cell lines, including melanoma and osteosarcoma cells, which often overexpress αvβ3 integrins mdpi.comresearchgate.netnih.gov. These assays provide quantitative measures of echistatin's anti-metastatic and anti-angiogenic potential mdpi.comresearchgate.netnih.gov.

Platelet Aggregation Inhibition : A hallmark of disintegrins, this compound potently inhibits ADP-induced platelet aggregation by blocking fibrinogen binding to the αIIbβ3 integrin uniprot.orgahajournals.orgnih.gov. Studies have quantified this inhibitory effect using IC50 values, demonstrating its efficacy at nanomolar concentrations uniprot.orgahajournals.orgnih.gov. Echistatin also prevents platelet loss during simulated extracorporeal circulation by inhibiting adhesion to circuit surfaces ahajournals.org.

Table 2: Echistatin Effects in Cellular and Angiogenesis Assays

Assay TypeTarget Cell/ModelEffectIC50 ValueUnitReference
Cell AdhesionEndothelial cellsInhibition of adhesion to vitronectinNot specified- capes.gov.br
Cell ProliferationHuman Umbilical Vein Endothelial Cells (HUVEC)Inhibition of VEGF-induced proliferation103.2nM mdpi.comnih.gov
Cell MigrationA375 melanoma cellsInhibition of migration1.5nM mdpi.comnih.gov
Cell MigrationU373MG glioblastoma cellsInhibition of migration5.7nM mdpi.comnih.gov
Cell MigrationPanc-1 pancreatic tumor cellsInhibition of migration154.5nM mdpi.comnih.gov
Osteoclast-like Cell FormationOsteoclastsInhibition of formation0.7nM oup.com
Platelet AggregationPlatelet-rich plasmaInhibition of ADP-induced aggregation3 x 10⁻⁸M nih.gov
Platelet AggregationPlatelet-rich plasmaInhibition of ADP-induced aggregationNot specified- ahajournals.org
Platelet Loss in CircuitExtracorporeal circulationInhibition of platelet loss60-200nM ahajournals.org

In Vitro and Ex Vivo Angiogenesis Models

This compound's anti-angiogenic properties have been extensively studied using various models.

Sprout Angiogenesis Models : In vitro sprout angiogenesis assays, often using endothelial cells cultured in fibrin (B1330869) gels, have shown that this compound can inhibit the formation of vascular sprouts researchgate.net. Synergistic effects have also been observed when combined with other integrin antagonists researchgate.net.

General Anti-angiogenic Activity : Across multiple models, this compound consistently exhibits potent anti-angiogenic activity, attributed to its ability to block αvβ3 integrin-mediated signaling in endothelial cells, which is critical for blood vessel formation mdpi.comaacrjournals.orguniprot.orgcapes.gov.brnih.govnih.govnih.govresearchgate.netontosight.ai.

Molecular Imaging Techniques for Integrin Expression

Advanced imaging techniques allow for the non-invasive visualization and quantification of integrin expression in vivo.

Targeted Ultrasound with Microbubbles : Microbubbles conjugated with this compound have been developed as contrast agents for ultrasound imaging. These targeted microbubbles selectively bind to αvβ3 integrins expressed on angiogenic vasculature in tumors or ischemic tissues. Contrast-enhanced ultrasound (CEU) using these agents can non-invasively detect and quantify early tumor angiogenesis and therapeutic responses, correlating well with microvascular blood volume nih.govahajournals.orgmdpi.comajronline.orgdovepress.comtandfonline.com.

Positron Emission Tomography (PET) Imaging : Radiolabeled peptides, including RGD-containing analogs and chimeric peptides incorporating Echistatin domains, have been employed for PET imaging of αvβ3 integrin expression. These techniques enable the visualization and quantification of integrin distribution in tumors, aiding in diagnosis and treatment monitoring snmjournals.orgaacrjournals.org.

Site-Directed Mutagenesis and Peptide Analog Synthesis for Structure-Activity Relationship Studies

To understand which parts of this compound are critical for its activity, researchers synthesize modified peptides and study their interactions.

Peptide Analog Synthesis : Synthetic analogs of this compound have been created by modifying specific amino acid residues or regions, such as the RGD loop or the C-terminal tail mdpi.comjst.go.jpacs.orgnih.govresearchgate.net. These modifications aim to alter binding affinity, selectivity, or stability.

Structure-Activity Relationship (SAR) Findings : SAR studies have revealed that specific residues play crucial roles in integrin recognition. For instance, modifications to the RGD motif or the C-terminal residues have been shown to significantly impact binding affinity to αvβ3, αIIbβ3, and α5β1 integrins mdpi.comacs.orgnih.govoup.comresearchgate.netfrontiersin.org. The C-terminal tail, in particular, has been identified as important for modulating binding affinity and potentially conferring selectivity for different integrin subtypes mdpi.comnih.govresearchgate.netfrontiersin.org. For example, the H44 and K45 residues in the C-terminus have been implicated in hydrogen bonding interactions with the β3 subunit of integrin αvβ3 mdpi.comfrontiersin.org.

Analysis of Integrin-Mediated Signal Transduction Pathways

This compound's interaction with integrins initiates downstream signaling cascades that influence cellular behavior.

Integrin Signaling Pathways : While direct detailed analyses using Western blotting or qRT-PCR for this compound's specific impact on signaling molecules are not extensively detailed in the provided snippets, its role as an integrin ligand implies modulation of key pathways. Integrin engagement is known to activate intracellular signaling, including tyrosine kinases like pp72(syk) and pp125(FAK), and influence pathways like PI3K/Akt and MAPK nih.govnih.gov. Studies have shown that immobilized Echistatin can induce protein tyrosine phosphorylation in platelets, similar to fibrinogen nih.gov. Furthermore, the β3 subunit of integrin αvβ3 is involved in IGF-I signaling, and specific regions of this subunit are required for Echistatin's regulatory effects on receptor phosphorylation nih.gov.

Compound Names

The following compound names are mentioned in the context of research on this compound:

this compound

Echistatin

Echistatin-1

Echistatin-2

Echistatin alpha1

Echistatin alpha2

RGD peptide

RGDS

SCH221153

SCH216687

Albolabrin

Bitistatin

Flavoridin

Trigramin

Contortrostatin

Cyclic RGD peptides

c(RGDfK)

DOTA-(cRGD)2

18F-FP-SRGD2

18F-FP-PRGD2

18F-FB-SRGD2

18F-galacto-RGD

18F-FP-SRGDyK

Galacto-RGD

FP-SRGDyK

FP-SRGD2

FP-PRGD2

FB-SRGD2

K45(BP)

[Arg35,Lys45(Nε-pBz2)]echistatin

ECL12

Future Research Directions and Potential Applications of Echistatin Beta

Deeper Elucidation of Differential Integrin Affinities and Specificity among Echistatin (B137904) Variants, including Echistatin Beta

Echistatin and its variants are potent antagonists of several integrins, including αvβ3, α5β1, and αIIbβ3. medchemexpress.comportlandpress.com The specificity and affinity of this interaction are not solely dependent on the conserved Arg-Gly-Asp (RGD) sequence but are significantly modulated by other structural features, particularly the C-terminal tail. mdpi.comportlandpress.com This structural complexity allows for a diversity of binding profiles among Echistatin variants.

The full inhibitory activity of Echistatin relies on the synergy between the RGD-containing loop and its C-terminal region. portlandpress.com Structural studies have revealed that the C-terminal tail folds into a β-hairpin that runs parallel to the RGD loop, forming a combined conformational epitope for integrin recognition. portlandpress.com This concerted motion between the two functional regions is crucial for high-affinity binding. mdpi.com

Research has demonstrated that modifications to the C-terminal tail dramatically alter integrin specificity. For example, truncating the C-terminal HKGPAT tail leads to a significant decrease in inhibitory activity against integrins αvβ3, αIIbβ3, αvβ5, and α5β1. researchgate.net Conversely, specific point mutations can enhance affinity for certain integrins. The H44A mutation, for instance, increases the inhibition of αIIbβ3 and α5β1. mdpi.com These findings highlight that the C-terminal residues play a critical role in recognizing not just αIIbβ3 but also other RGD-dependent integrins. mdpi.com

Furthermore, studies comparing Echistatin with other disintegrins like Eristostatin reveal the importance of residues flanking the RGD motif. While Echistatin potently antagonizes αIIbβ3, αvβ3, and α5β1, Eristostatin is more selective for αIIbβ3. nih.gov This difference is partly attributed to the residues immediately following the RGD sequence; Echistatin has an Asp residue at position 27, which is critical for αvβ3 and α5β1 inhibition, whereas Eristostatin has a Trp at the equivalent position. portlandpress.comnih.gov Swapping these residues can alter the binding profile, demonstrating that subtle variations in the primary sequence lead to significant functional differences. nih.govnih.gov

Variant/MutantTarget Integrin(s)Effect on Inhibitory ActivityReference
C-terminal Truncation (HKGPAT removed) αvβ3, αIIbβ3, αvβ5, α5β16.4 to 18.6-fold decrease researchgate.net
H44A Mutant αIIbβ3, α5β12.5 and 4.4-fold increase, respectively mdpi.com
K45A Mutant αIIbβ32.6-fold decrease mdpi.com
Echistatin D27W αIIbβ3Increased potency nih.gov
Echistatin D27W αvβ3Decreased potency nih.gov

Rational Design of Peptide Mimetics and Small Molecule Antagonists Based on this compound's Scaffold

The detailed structural and functional understanding of Echistatin has provided a robust molecular scaffold for the rational design of novel therapeutic agents. mdpi.com The most prominent example is the development of Tirofiban (Aggrastat), a non-peptide small molecule antagonist of the αIIbβ3 integrin used clinically to prevent thrombosis. mdpi.comnih.gov Tirofiban was designed to mimic the RGD recognition motif within Echistatin, demonstrating a successful translation from a natural peptide structure to a synthetic therapeutic. mdpi.comnih.gov

Future research is focused on leveraging other parts of the Echistatin structure, particularly the C-terminal region, which is known to be crucial for potency and selectivity. mdpi.com By incorporating structural information from the C-terminus, it may be possible to improve the design of current drugs and develop new peptide mimetics or small molecules with enhanced affinity and specificity for other integrins, such as αvβ3 and α5β1, which are implicated in cancer progression. mdpi.com The high-resolution crystal structure of Echistatin provides a precise blueprint for designing such agents, with the goal of creating potent anti-angiogenic and anti-metastatic drugs. mdpi.com For example, an RGD peptide fused with the C-terminal KGPAT residues of Echistatin was shown to selectively bind αvβ3 but not αvβ5 integrin. mdpi.comresearchgate.net

Investigation of Synergistic Effects with other Molecular Pathway Inhibitors

Combining Echistatin with other therapeutic agents has shown promise in producing synergistic effects, particularly in cancer treatment. This approach can enhance therapeutic efficacy and potentially reduce the toxicity associated with conventional chemotherapy.

One study demonstrated that Echistatin acts synergistically with cisplatin (B142131) in MDA-MB-231 breast cancer cells. nih.govnih.gov The combination therapy was more effective at inhibiting cell growth and inducing apoptosis than either agent alone. nih.gov The underlying mechanism involves the downregulation of β1-integrin and Insulin-like Growth Factor 1 Receptor (IGF-IR), which in turn inhibits the downstream AKT and ERK1/ERK2 signaling pathways. nih.govnih.gov

Similarly, a synergistic effect has been observed between Echistatin and doxorubicin (B1662922) in treating high-metastatic human osteosarcoma that overexpresses αvβ3 integrin. oncotarget.comnih.gov In animal models, the combination of doxorubicin and Echistatin led to greater inhibition of tumor growth and longer survival times compared to doxorubicin alone. nih.gov

Furthermore, Echistatin can work in concert with other integrin antagonists. In a study on angiogenesis, Echistatin, an αvβ3 antagonist, showed synergistic inhibition of sprout angiogenesis when combined with ECL12, an α2β1 antagonist. researchgate.net This suggests that simultaneously targeting multiple integrin-dependent pathways can be a powerful strategy.

Exploration of Novel Integrin-Dependent Signaling Pathways Modulated by this compound

Echistatin's interaction with integrins serves as a potent tool to modulate and investigate intracellular signaling pathways that regulate cell adhesion, survival, and apoptosis. Integrins function as transmembrane receptors that, upon ligand binding, trigger "outside-in" signaling cascades. nih.gov

Research has shown that Echistatin can induce apoptosis in certain cell types by disrupting crucial survival signals. In GD25 cells, which lack the β1 integrin subunit, Echistatin was found to induce apoptosis by causing a reduction in the tyrosine phosphorylation levels of focal adhesion kinase (pp125(FAK)). nih.gov Notably, this effect was independent of the Shc-Grb2 signaling pathway, indicating that Echistatin can selectively modulate specific downstream effectors of integrin signaling. nih.gov The downregulation of pp125(FAK) phosphorylation preceded the activation of caspase-3 and subsequent cell detachment, identifying it as a key event in the pro-apoptotic pathway activated by Echistatin. nih.gov

Studies involving combination therapies also shed light on signaling modulation. The synergistic effect of Echistatin and cisplatin in breast cancer cells is linked to the inhibition of the PI3K/AKT and MAPK/ERK pathways, which are critical for cell growth and survival. nih.gov By blocking integrin function, Echistatin prevents the activation of these pathways, rendering cancer cells more susceptible to the cytotoxic effects of cisplatin. nih.gov

Development of this compound-based Molecular Probes for Diagnostic Research

The high affinity and specificity of Echistatin for certain integrins make it an excellent candidate for development as a molecular probe in diagnostic and research applications. Radiolabeled Echistatin, such as ¹²⁵I-labeled Echistatin, is widely used as a tool in competitive binding assays. nih.gov These assays are instrumental for screening and characterizing new small molecules or peptides designed to be integrin antagonists. nih.gov By measuring the displacement of radiolabeled Echistatin from purified or cell-surface integrins, researchers can determine the binding affinities and specificities of novel compounds. nih.gov

This application provides a platform for high-throughput screening of potential therapeutic agents targeting integrins. nih.gov The use of Echistatin as a probe allows for the quantitative assessment of integrin expression on different cell types, which is valuable in cancer research, as integrin expression levels often correlate with metastatic potential. nih.gov For instance, such assays have been performed on U87MG glioblastoma cells, which are known to express high levels of αvβ3 integrin. nih.gov The development of Echistatin-based probes is therefore a key component of research aimed at identifying new anti-angiogenic and anti-cancer drugs.

Addressing Gaps in Understanding the Precise Role of this compound in Specific Physiological and Pathophysiological Processes

While Echistatin is well-characterized as a potent inhibitor of several integrins, significant gaps remain in understanding its precise role and therapeutic potential in various physiological and pathophysiological contexts.

Echistatin is known to be a powerful inhibitor of platelet aggregation by blocking the αIIbβ3 integrin, a process central to hemostasis and thrombosis. nih.govnih.gov It also inhibits bone resorption by disrupting the attachment of osteoclasts to bone via αvβ3 integrin, suggesting a potential role in treating osteoporosis. medchemexpress.commedchemexpress.com

In pathophysiology, its role as an antagonist of αvβ3 and α5β1 integrins makes it a subject of intense cancer research. These integrins are crucial for tumor-induced angiogenesis, tumor cell proliferation, invasion, and metastasis. nih.govmdpi.com Studies have shown Echistatin can inhibit these processes in various cancers, including osteosarcoma, melanoma, glioblastoma, and pancreatic cancer. mdpi.com However, the precise mechanisms and the full spectrum of its effects in complex in vivo tumor microenvironments are still being elucidated. Further research is needed to understand how Echistatin variants interact with different integrin heterodimers on various cell types and how these interactions translate into specific biological outcomes. A deeper understanding of these processes will be critical for designing more effective and selective Echistatin-based therapies for a range of diseases.

Q & A

Q. What are the structural characteristics of Echistatin beta that determine its integrin-binding specificity?

this compound’s RGD loop and C-terminal polypeptide are critical for integrin binding. The RGD motif (Arg24-Gly25-Asp26) interacts with αvβ3 integrin via Arg24 binding to αv residues (Asp150, Tyr178) and Arg26 associating with β3 residues (Ser123, MIDAS cation). The C-terminal His44 and Lys45 interact with αv subunit residues (Ala215, Ile216), enhancing affinity . Structural analysis via homonuclear NMR and HADDOCK modeling (based on PDB 1L5G) is recommended to validate these interactions .

Q. How can researchers design experiments to quantify this compound’s loading efficiency in polymer matrices?

Use solvent extraction followed by spectrophotometric analysis:

  • Dissolve ethylene-vinyl acetate (EVA) coatings in methylene chloride.
  • Extract this compound into aqueous phase via agitation (15 min) and sonication (25°C, 15 min).
  • Centrifuge (10,000 × g, 10 min) to separate phases.
  • Measure aqueous phase absorbance at 280 nm to calculate loading efficiency .

Q. What methodologies are suitable for studying this compound’s inhibitory effects on bone resorption?

  • In vitro osteoclast assays : Co-culture osteoclasts with bone slices; quantify resorption pits via scanning electron microscopy (SEM).
  • Calcium release assays : Measure calcium concentration in supernatants using atomic absorption spectroscopy.
  • Reference Sato et al. (1990) for baseline protocols .

Advanced Research Questions

Q. How can contradictory data on this compound’s integrin-binding regions be resolved?

Crosslinking studies by Yahalom (2003) suggest β3 residues 109–118 interact with the RGD motif, conflicting with Monleon’s model (αv residues 150–219). To resolve this:

  • Perform alanine-scanning mutagenesis of this compound’s flanking residues (e.g., Arg22, Asp27).
  • Use surface plasmon resonance (SPR) to compare binding kinetics to αvβ3 vs. α5β1 integrins.
  • Analyze structural flexibility via molecular dynamics simulations .

Q. What experimental strategies address batch-to-batch variability in synthetic this compound peptides?

  • Quality Control : Request peptide content analysis (via amino acid analysis) and TFA removal (<1%) for cell-based assays.
  • Normalization : Adjust peptide concentrations using UV-Vis spectrophotometry (ε280 = 5690 M⁻¹cm⁻¹ for Trp/Tyr residues).
  • Validation : Confirm bioactivity across batches using αvβ3-dependent cell adhesion assays .

Q. How can release kinetics of this compound from polymer coatings be optimized for sustained delivery?

  • Method : Submerge EVA-coated PET discs in deionized water (37°C, shaking). Collect supernatants every 48 hours for 21 days.
  • Analysis : Use spectrophotometry (280 nm) to quantify released this compound. Plot cumulative release (%) vs. time.
  • Optimization : Adjust EVA copolymer ratios (e.g., 28% vinyl acetate for slower release) .

Q. What advanced techniques elucidate this compound’s conformational dynamics during integrin binding?

  • NMR relaxation experiments : Measure backbone amide 15N T1/T2 rates to identify flexible regions.
  • Cryo-EM : Capture high-resolution structures of this compound-αvβ3 complexes in lipid bilayers.
  • Fluorescence anisotropy : Monitor real-time conformational changes using Trp fluorescence quenching .

Methodological Considerations

Q. How should researchers address discrepancies between computational models and experimental data in this compound studies?

  • Validation : Compare HADDOCK-predicted binding interfaces with crosslinking/mass spectrometry data.
  • Sensitivity analysis : Test how variations in force field parameters (e.g., CHARMM36 vs. AMBER) affect docking results.
  • Collaborative frameworks : Integrate bioinformatics (e.g., PDBsum) with wet-lab mutagenesis .

Q. What statistical approaches are recommended for analyzing this compound’s dose-dependent effects?

  • Non-linear regression : Fit dose-response curves using a four-parameter logistic model (IC50 calculation).
  • ANOVA with Tukey post-hoc : Compare inhibition across concentrations (e.g., 0.1–100 nM).
  • Power analysis : Ensure sample sizes ≥6 replicates for 80% statistical power .

Reproducibility Guidelines

  • Data reporting : Include peptide synthesis lot numbers, integrin source (e.g., recombinant vs. platelet-derived), and solvent systems in methods.
  • Negative controls : Use RGD-scrambled peptides to confirm specificity in adhesion assays .
  • Open data : Deposit raw SPR sensorgrams, NMR spectra, and microscopy images in repositories like Zenodo .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.